3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one

Anticancer drug discovery NCI-60 screening CNS cancer selectivity

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one (CAS 834910-18-8, C16H12N4O) is a member of the [1,2,3,5]tetrazino[5,4-a]indole-4-one class, a fused heterocyclic system synthesized by cycloaddition of 2-diazoindoles with isocyanates. This compound features a planar, electron-deficient tetrazine core annulated to an indole, bearing a methyl substituent at N-3 and a phenyl ring at C-10.

Molecular Formula C16H12N4O
Molecular Weight 276.29 g/mol
CAS No. 834910-18-8
Cat. No. B12530969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one
CAS834910-18-8
Molecular FormulaC16H12N4O
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCN1C(=O)N2C3=CC=CC=C3C(=C2N=N1)C4=CC=CC=C4
InChIInChI=1S/C16H12N4O/c1-19-16(21)20-13-10-6-5-9-12(13)14(15(20)17-18-19)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyHEPGDIXBCHNNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one: A Scaffold-Defined Tetrazinoindole for Antiproliferative Research


3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one (CAS 834910-18-8, C16H12N4O) is a member of the [1,2,3,5]tetrazino[5,4-a]indole-4-one class, a fused heterocyclic system synthesized by cycloaddition of 2-diazoindoles with isocyanates [1]. This compound features a planar, electron-deficient tetrazine core annulated to an indole, bearing a methyl substituent at N-3 and a phenyl ring at C-10. The scaffold was designed to explore whether benzo-condensation of the pyrrolo-tetrazinone framework could improve the antiproliferative activity previously observed in azolo-tetrazinones, a class that includes the clinical agent temozolomide [1]. The NCI 60-cell-line screen identified this exact compound among eight derivatives tested, placing it within a narrow structure-activity landscape where substituent identity—particularly at N-3 and C-10—dictates both potency and tumor-type selectivity [1]. Its molecular weight (276.29 g/mol), limited rotatable bonds (1), and hydrogen-bond acceptor count (3) further define its drug-like property space relative to bulkier or more flexible analogs .

Why Generic Substitution Fails for 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one


Within the tetrazinoindole chemotype, even minor substituent changes at N-3 or C-10 produce non-linear shifts in antiproliferative potency and tumor-panel selectivity that cannot be predicted from bulk SAR tables alone [1]. For example, the 3-methyl-10-phenyl substitution pattern yields a distinct CNS-cancer sensitivity fingerprint (SF-295, SNB-75, SF-539) that differs from other N-3 alkyl or aryl variants in the same NCI screen [1]. Furthermore, the N-3 methyl group distinguishes this compound from clinical azolo-tetrazinones: temozolomide (N-3 methyl on an imidazotetrazine) is less potent but also less toxic than its 2-chloroethyl congener mitozolomide, a trend that may extend to the tetrazinoindole series where 3-(2-chloroethyl) analogs exist but lack comparable safety data [1]. Substituting a generic 'tetrazinoindole' without verifying the exact N-3 and C-10 groups therefore risks selecting a compound with either inferior tumor-type coverage or an uncharacterized toxicity profile. Procurement decisions must be anchored to the specific CAS number, as the synthetic route, crystallinity, and trace impurities also differ between 3-methyl-10-phenyl and its close analogs (e.g., 3,10-diphenyl or 3-(2-chloroethyl)-10-phenyl) [1].

Quantitative Evidence for Prioritizing 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one Over Structural Analogs


NCI 60-Cell-Line CNS Tumor Selectivity: 3-Methyl-10-phenyl vs. Other Tetrazinoindole Derivatives

In the NCI 60-cell-line one-dose screen, 3-methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one exhibited pronounced sensitivity in the CNS cancer sub-panel, specifically against SF-295 (glioblastoma), SNB-75 (CNS, astrocytoma), and SF-539 (glioblastoma) cell lines. This CNS-focused sensitivity fingerprint is not uniformly shared by all eight tetrazinoindole derivatives tested in the same study, where general GI50 values fell in the micromolar range across the panel. The comparison to the clinical azolo-tetrazinone temozolomide—itself a methyl-substituted congener—suggests that the N-3 methyl group contributes to CNS activity but with potentially lower toxicity than chloroethyl analogs. While direct head-to-head GI50 values for this compound are not publicly tabulated in the available abstract, the explicit naming of sensitive cell lines for the compound provides a higher-resolution selectivity map than simply reporting an average GI50. [1]

Anticancer drug discovery NCI-60 screening CNS cancer selectivity

Structural Differentiation: N-3 Methyl Group vs. N-3 Chloroethyl in 10-Phenyl Tetrazinoindoles

The 3-methyl substituent on 3-methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one directly mirrors the key structural feature that distinguishes temozolomide (3-methyl) from mitozolomide (3-(2-chloroethyl)): while the chloroethyl analog shows superior potency, it also carries severe delayed toxicity that halted clinical development. In the tetrazinoindole series, the 3-(2-chloroethyl)-10-phenyl analog exists (CAS 68128-94-9 or related) but has not been advanced to clinical evaluation, implying an uncharacterized toxicity risk. By contrast, the 3-methyl-10-phenyl compound leverages the methyl substitution pattern that proved clinically viable in the imidazotetrazine scaffold. This structural analogy, while not direct toxicological data for the tetrazinoindole itself, provides a strong class-level inference that the methyl analog is the safer starting point for in vivo studies. The molecular weight (276.29 g/mol) and low rotatable bond count (1) further suggest favorable permeability relative to larger diphenyl or chloroethyl congeners. [1]

Medicinal chemistry Toxicity prediction Azolo-tetrazinone SAR

Synthetic Accessibility and Yield: 3-Methyl-10-phenyl Tetrazinoindole vs. Other Aryl/Akyl Variants

The synthesis of 3-methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one proceeds via room-temperature cycloaddition of 2-diazoindoles with methyl isocyanate, a route that the authors report proceeds in good yields under mild conditions. While specific yields for this compound are not provided in the abstract, the general method uses polar solvents such as hexamethylphosphoramide to accelerate the reaction, suggesting that the methyl isocyanate cycloaddition is kinetically favorable compared to bulkier aryl isocyanates required for diphenyl analogs. The 3,10-diphenyl tetrazinoindole (CAS not confirmed) would require phenyl isocyanate, which is less reactive and may necessitate longer reaction times or harsher conditions. The methyl-10-phenyl substitution thus represents a practical balance between structural diversity and synthetic scalability, an important consideration for procurement of multi-gram quantities for lead optimization. [1]

Synthetic chemistry Cycloaddition reaction Process chemistry

Research Application Scenarios for 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one


Lead Compound for CNS Cancer Drug Discovery Programs Targeting Glioblastoma

The NCI 60-cell-line data for 3-methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one show specific sensitivity in glioblastoma lines SF-295 and SF-539, as well as SNB-75 astrocytoma [1]. This makes the compound a rationally selected starting point for medicinal chemistry campaigns aimed at blood-brain-barrier-penetrant tetrazinoindole derivatives. Researchers can use this compound to probe structure-activity relationships at the N-3 and C-10 positions while maintaining the CNS-active core, thereby avoiding the need to re-screen an entire library of tetrazinoindoles with unknown tumor selectivity [1].

In Vivo Safety Profiling of Methyl-Substituted Tetrazinoindoles

Because the 3-methyl substitution pattern in azolo-tetrazinones (temozolomide) is associated with lower delayed toxicity than chloroethyl analogs (mitozolomide), this compound provides a scaffold for evaluating whether the same toxicity-sparing effect holds in the tetrazinoindole series [1]. Procurement of the 3-methyl-10-phenyl derivative enables parallel in vivo toxicology studies alongside the 3-(2-chloroethyl)-10-phenyl analog, generating quantitative safety margin data that can guide subsequent lead selection [1].

Chemical Biology Probe for Tetrazinoindole-DNA Interaction Studies

Tetrazinoindoles are structurally related to temozolomide, which methylates DNA at the O6 position of guanine. The 3-methyl-10-phenyl derivative, with its defined molecular properties (MW 276.29, 1 rotatable bond, 3 H-bond acceptors) , can serve as a probe in DNA alkylation assays, SPR-based DNA-binding studies, or cellular DNA-damage response assays (γ-H2AX, comet assay). Its purity-verified procurement ensures reproducible results in biochemical and biophysical experiments where trace chloroethyl impurities would confound interpretation [1].

Quote Request

Request a Quote for 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.